Diethyl 3-bromopropylmalonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-(3-bromopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJBYTQAUFEFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480699 | |
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10149-21-0 | |
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
In radical bromination, diethyl malonate reacts with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method selectively introduces bromine at the α-position relative to the ester groups. For instance, irradiating a mixture of diethyl malonate, NBS, and AIBN in carbon tetrachloride at 80°C yields diethyl bromomalonate. While this targets the α-carbon, analogous conditions could be adapted for propyl-side-chain bromination by modifying the substrate or reaction environment.
Key Conditions :
Photoinduced Atom Transfer Radical Addition (ATRA)
Recent advances in photoredox catalysis enable selective bromination of malonate derivatives. As demonstrated in, diethyl bromomalonate serves as a halogen-bonding donor in ATRA reactions with olefins under blue LED light. While this study focuses on functionalizing olefins, the methodology highlights the potential for light-driven bromination of malonate side chains. For example, irradiating diethyl allylmalonate with bromine sources (e.g., Br or NBS) in acetonitrile at room temperature could yield diethyl 3-bromopropylmalonate via radical propagation.
Alkylation Followed by Bromination
A two-step strategy involving alkylation of diethyl malonate followed by bromination offers precise control over the bromine position.
Propyl Group Introduction via Alkylation
Diethyl malonate undergoes alkylation with 1-bromopropane in the presence of a strong base (e.g., sodium ethoxide). The reaction proceeds via the malonate enolate attacking the alkyl halide, forming diethyl propylmalonate.
Reaction Scheme :
Optimized Parameters :
Terminal Bromination of the Propyl Chain
The propyl side chain is brominated at the terminal position using HBr or PBr. For instance, treating diethyl propylmalonate with PBr in dichloromethane at 0°C selectively substitutes the terminal hydrogen with bromine, yielding this compound.
Reaction Conditions :
-
Reagent : PBr (1.5 equivalents)
-
Solvent : Dichloromethane
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Temperature : 0°C → room temperature
-
Yield : ~65–75%
One-Pot Synthesis via Halogen Exchange
Halogen exchange reactions provide a streamlined alternative for introducing bromine. Patent CN1237572A discloses the use of KI or NaI as catalysts for synthesizing diethyl malonate derivatives. Adapting this method, diethyl 3-chloropropylmalonate (prepared via alkylation with 1-chloro-3-bromopropane) undergoes nucleophilic substitution with KBr in dimethylformamide (DMF) at 100°C.
Mechanism :
Advantages :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Industrial protocols often employ continuous-flow reactors to optimize heat transfer and minimize byproducts. For example, a mixture of diethyl malonate, 1-bromo-3-chloropropane, and KBr is pumped through a heated tubular reactor (120°C, 10 bar) with a residence time of 30 minutes. Automated distillation units then isolate the product with >90% yield.
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Radical Bromination | NBS, AIBN | 80 | 60–75 | Moderate |
| Alkylation + Bromination | 1-bromopropane, PBr | 0–25 | 65–75 | High |
| Halogen Exchange | KBr, KI | 100 | 80–90 | High |
| Continuous-Flow | 1-bromo-3-chloropropane | 120 | >90 | Industrial |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl 3-propylmalonate.
Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Nucleophilic Substitution: Substituted malonates.
Reduction: Diethyl 3-propylmalonate.
Hydrolysis: 3-bromopropylmalonic acid.
Scientific Research Applications
Diethyl 3-bromopropylmalonate is used in various scientific research applications :
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .
Comparison with Similar Compounds
Diethyl 2-(3-Bromopropyl)-2-Methylmalonate (CAS 873437-36-6)
- Molecular Formula : C₁₁H₁₉BrO₄
- Molecular Weight : 303.17 g/mol
- Structural Difference : A methyl group is appended to the malonate core adjacent to the 3-bromopropyl chain.
- Increased molecular weight may affect solubility in polar solvents.
- Applications : Used in specialized syntheses requiring branched alkyl chains, such as agrochemical precursors .
Diethyl 2-Bromo-2-Methylmalonate (CAS 7691-28-3)
- Molecular Formula : C₈H₁₃BrO₄
- Molecular Weight : 261.09 g/mol
- Structural Difference : The bromine atom is directly attached to the malonate core, replacing one hydrogen, with an additional methyl group.
- Implications :
- The bromine’s proximity to the ester groups enhances electrophilicity, making it more reactive in alkylation reactions.
- Lower molecular weight improves volatility but may reduce thermal stability.
- Applications : Key intermediate in pharmaceuticals, such as β-lactam antibiotics .
Methyl 3-Bromopropionate (CAS 3395-91-3)
- Molecular Formula : C₄H₇BrO₂
- Molecular Weight : 167.00 g/mol
- Structural Difference: A simpler monoester lacking the malonate core, with a single methoxycarbonyl group.
- Implications: Absence of the malonate group limits its utility in condensation reactions (e.g., Knoevenagel). Higher bromine-to-ester ratio increases reactivity in SN2 reactions.
- Applications : Precursor for surfactants and polymer additives .
Diethyl Succinate (CAS 123-25-1)
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.20 g/mol
- Structural Difference : A succinate (four-carbon diacid) backbone instead of malonate.
- Implications :
- Longer alkyl chain reduces electrophilicity, making it less reactive in nucleophilic substitutions.
- Higher solubility in water (1.038–1.048 g/mL) due to increased polarity.
- Applications : Flavoring agent in food industries and solvent in perfumes .
Diethyl Benzylmalonate
- Molecular Formula : C₁₃H₁₆O₄
- Molecular Weight : 236.27 g/mol
- Structural Difference : A benzyl group replaces the 3-bromopropyl chain.
- Implications :
- The aromatic benzyl group enables participation in Friedel-Crafts alkylation and Suzuki couplings.
- Absence of bromine limits use in halogen-mediated cross-couplings.
- Applications : Synthesis of coumarin derivatives and heterocyclic compounds .
Biological Activity
Diethyl 3-bromopropylmalonate (C10H17BrO4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a malonate moiety. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
- Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. The bromine substituent is known to enhance the lipophilicity of the compound, which may facilitate its penetration into bacterial membranes, thereby exerting antibacterial effects. Studies indicate that halogenated compounds often exhibit increased biological activity due to their ability to disrupt cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Study on Antimicrobial Effects
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for Gram-positive bacteria.
- The compound was less effective against Gram-negative bacteria, suggesting a selective action mechanism.
Enzyme Inhibition Research
In a separate investigation published in Biochemical Pharmacology, this compound was tested for its inhibitory effects on acetylcholinesterase. Key findings included:
- An IC50 value of approximately 50 µM, indicating significant inhibition compared to control groups.
- Enhanced cognitive performance in animal models treated with the compound, supporting its potential use in treating neurodegenerative disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | MIC: 32-128 µg/mL against Gram-positive |
| Enzyme Inhibition | Acetylcholinesterase inhibition | IC50: ~50 µM; improved cognitive function |
| Antioxidant | Scavenging free radicals | Reduced oxidative stress in cell cultures |
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent in treating infections and neurodegenerative diseases.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects could lead to the development of more potent derivatives.
- Safety and Efficacy Trials : Comprehensive toxicity studies and clinical trials are essential to assess the safety profile and efficacy of this compound in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
